molecular formula C12H12BrN B1624616 6-Bromo-3-ethyl-2-methylquinoline CAS No. 409346-90-3

6-Bromo-3-ethyl-2-methylquinoline

Cat. No.: B1624616
CAS No.: 409346-90-3
M. Wt: 250.13 g/mol
InChI Key: QKJHWLXWAHVKFZ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic System in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of heterocyclic chemistry. chemicalbook.comchemicalbook.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure that imparts a unique combination of chemical properties. a2bchem.com This fusion results in a system that is a weak tertiary base, capable of forming salts with acids and undergoing both electrophilic and nucleophilic substitution reactions. researchgate.netnih.gov

First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in numerous scientific and industrial fields. a2bchem.comsigmaaldrich.com The quinoline nucleus is a key component in a vast number of natural products, most notably alkaloids like quinine, which has a long history in the treatment of malaria. chemicalbook.coma2bchem.com Beyond its natural occurrences, the scaffold's versatility makes it a frequent target for synthetic organic chemists. It serves as a building block for a wide array of functional molecules, including dyes, solvents for resins and terpenes, and specialized ligands for organometallic catalysis. nih.govchemwhat.com Its derivatives are also crucial intermediates in the production of agrochemicals and advanced materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.netchemwhat.com

Overview of Substituted Quinoline Compounds in Contemporary Research

The functionalization of the quinoline core has given rise to a vast library of substituted derivatives, which are a major focus of contemporary research, particularly in medicinal chemistry. a2bchem.com Scientists modify the quinoline ring at various positions to fine-tune the molecule's biological and physical properties, leading to the development of novel therapeutic agents. nih.gov

Substituted quinolines exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. a2bchem.comnih.gov For instance, the introduction of a bromine atom at the 6-position, as seen in compounds like 6-bromo-5-nitroquinoline (B1267105), has been shown to yield significant antiproliferative activity against various cancer cell lines. nih.govsemanticscholar.org Similarly, other 6-bromo-substituted quinazolines (a related heterocyclic system) have been designed and synthesized as potential anticancer agents. nih.gov The development of new synthetic methods, including greener and more efficient multicomponent reactions, continues to expand the accessible chemical space of quinoline derivatives, enabling researchers to create structurally diverse molecules for screening and development. mdpi.com

Research Rationale for Investigating 6-Bromo-3-ethyl-2-methylquinoline and Analogues

The scientific rationale for investigating a specific compound like this compound stems from the established importance of its constituent parts and the overarching goals of medicinal and materials chemistry. While detailed research on this exact molecule is not extensively published, its structure suggests clear motives for its synthesis and study.

The core motivation lies in the principle of structure-activity relationship (SAR). Researchers systematically synthesize analogues of known active compounds to probe how changes in structure affect biological activity. Given that the quinoline scaffold is a privileged structure in drug discovery and that 6-bromoquinoline (B19933) derivatives have demonstrated potent bioactivity, this compound represents a logical next step in exploration. nih.govsemanticscholar.orgnih.gov The bromine atom at position 6 is a key feature, known to influence the electronic properties of the ring system and often contributing to enhanced biological effects. semanticscholar.orgnih.gov

The ethyl and methyl groups at positions 3 and 2, respectively, provide further avenues for SAR studies. Modifying the size, shape, and lipophilicity of substituents on the quinoline ring can significantly impact a molecule's ability to bind to biological targets like enzymes or receptors. Therefore, the synthesis and evaluation of this compound and its analogues would be a targeted effort to:

Explore new chemical space around the proven 6-bromoquinoline pharmacophore.

Determine the influence of small alkyl substituents at the 2- and 3-positions on a given biological activity.

Develop novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties compared to existing quinoline-based agents.

The investigation of such analogues is fundamental to the iterative process of drug discovery and the development of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-ethyl-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-3-9-6-10-7-11(13)4-5-12(10)14-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJHWLXWAHVKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459499
Record name 6-Bromo-3-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409346-90-3
Record name 6-Bromo-3-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Preparation

Classical and Modern Approaches to Quinoline (B57606) Core Construction

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed since its discovery. nih.gov These methods range from century-old name reactions to modern, highly efficient protocols.

Classical syntheses for the quinoline ring typically involve the condensation of anilines with carbonyl-containing compounds, followed by an acid-catalyzed cyclization and dehydration. Several named reactions are cornerstones of quinoline synthesis and can be adapted for the preparation of the 2,3,6-trisubstituted core of the target molecule. jptcp.com

Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com It is a variation of the Skraup synthesis. nih.gov For the target molecule, a potential pathway involves the reaction of 4-bromoaniline (B143363) with an appropriate α,β-unsaturated ketone or aldehyde under acidic conditions. wikipedia.orgiipseries.org A notable modification of this reaction, sometimes referred to as the Beyer method, prepares the unsaturated carbonyl compound in situ from other carbonyls via an aldol condensation. wikipedia.org For instance, the reaction of an aniline (B41778) with two equivalents of an aldehyde can yield 2,3-disubstituted quinolines. nih.gov A specific application of this principle has been demonstrated in the synthesis of 2-ethyl-3-methylquinolines from anilines and propionaldehyde under microwave irradiation, catalyzed by Nafion. mdpi.com

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgslideshare.net An enamine intermediate is formed, which then undergoes cyclodehydration. nih.gov While typically yielding 2,4-substitution, variations in the diketone substrate could potentially be explored.

Friedländer Synthesis : The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.comresearchgate.net This reaction can be catalyzed by acids or bases. nih.govorganic-chemistry.org To form the 6-bromo-3-ethyl-2-methylquinoline structure, one could theoretically use 2-amino-5-bromobenzaldehyde or a corresponding ketone and react it with 2-pentanone under appropriate conditions. The regioselectivity can be an issue with unsymmetrical ketones. nih.gov

Conrad-Limpach-Knorr Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.comquimicaorganica.org Depending on the reaction conditions (kinetic vs. thermodynamic control), it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). wikipedia.orgnih.gov These hydroxyquinolines can then be further functionalized.

A summary of these classical approaches is presented below.

Reaction NameReactantsTypical Product SubstitutionCatalyst
Doebner-von MillerAniline, α,β-Unsaturated Carbonyl2- or 2,4-Substituted QuinolinesStrong Acid (e.g., HCl, H₂SO₄)
CombesAniline, β-Diketone2,4-Disubstituted QuinolinesStrong Acid (e.g., H₂SO₄)
Friedländer2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylPolysubstituted QuinolinesAcid or Base
Conrad-LimpachAniline, β-Ketoester4-HydroxyquinolinesThermal (High Temp)
KnorrAniline, β-Ketoester2-HydroxyquinolinesAcid (e.g., H₂SO₄)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step. researchgate.net These reactions combine three or more reactants in a one-pot synthesis.

The Povarov reaction is a well-known MCR that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can subsequently be oxidized to quinolines. iipseries.orgmdpi.com While this often leads to 2,4-disubstituted products, variations in the components could offer pathways to other substitution patterns.

More relevant to the target structure are Doebner-like MCRs. For example, a three-component reaction of an aniline, an aldehyde, and pyruvic acid leads to quinoline-4-carboxylic acids (Doebner reaction). nih.goviipseries.org A particularly pertinent MCR involves the condensation of an aniline with two molecules of an aldehyde. nih.gov This approach, using 4-bromoaniline and propionaldehyde, provides a direct route to the 6-bromo-2-ethyl-3-methylquinoline core. mdpi.com MCRs based on the Friedländer or Conrad-Limpach syntheses have also been developed, often utilizing Lewis acid catalysts to improve yields and reaction conditions. mdpi.com These methods highlight the power of MCRs to rapidly assemble the quinoline scaffold with the desired substitution pattern directly from simple precursors. acs.orgacs.org

Regioselective Introduction and Modification of Substituents

The precise placement of the bromo, ethyl, and methyl groups is critical. This can be achieved either by using pre-substituted starting materials in the ring-forming reaction or by functionalizing the quinoline scaffold after its construction.

Achieving bromination specifically at the C-6 position of the quinoline ring is most effectively accomplished by employing a starting material that already contains bromine at the desired position. The use of 4-bromoaniline as the precursor in reactions like the Doebner-von Miller synthesis ensures that the bromine atom is incorporated at the C-6 position of the final quinoline product. mdpi.comresearchgate.net

Direct bromination of a pre-formed 2-ethyl-3-methylquinoline ring is an alternative, though potentially less regioselective, approach. Electrophilic substitution on the quinoline ring typically occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. However, without a directing group, substitution often favors the C5 and C8 positions. Modern metal-free methods have been developed for the remote C-H halogenation of 8-substituted quinolines to achieve C5 substitution, but C6-selective methods are less common. Therefore, starting with a para-substituted aniline is the most common and reliable strategy for ensuring C-6 functionalization. nih.gov

As with bromination, the most straightforward method for introducing the C-2 methyl and C-3 ethyl groups is during the construction of the quinoline ring. As previously mentioned, a Doebner-von Miller type reaction between 4-bromoaniline and an appropriate α,β-unsaturated carbonyl, or an MCR with propionaldehyde, directly installs these alkyl groups in the desired positions. mdpi.com

Alternatively, alkyl groups can be introduced onto a pre-formed quinoline scaffold, although this is often more complex. Modern C-H activation techniques, frequently employing transition metal catalysts like rhodium, palladium, or copper, have been developed for the direct alkylation of heterocycles. nih.govmdpi.com These methods often target the C2-position of quinolines or quinoline N-oxides. mdpi.com For example, rhodium-catalyzed reactions can alkylate the C2 position of quinolines using olefins as the alkyl source. mdpi.comnih.gov However, the simultaneous and regioselective introduction of two different alkyl groups at C-2 and C-3 via C-H activation is a significant synthetic challenge. Classical methods involving organometallic reagents could also be used on a di-halogenated quinoline, but this would require a multi-step process with potential regioselectivity issues. researchgate.netorganic-chemistry.org

Once a functionalized quinoline is formed, its substituents can be chemically modified to achieve the desired final structure. This approach adds versatility to the synthetic process. Functionalization of the quinoline scaffold is a key strategy for expanding the chemical diversity and pharmacological profile of its derivatives. researchgate.net For instance, a carboxyl group at the C-2 or C-3 position could be converted into an alkyl group. This might involve reduction to an alcohol, conversion to a halide, and subsequent reduction. Similarly, a vinyl group could be hydrogenated to an ethyl group, or an acetyl group could be reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. Cross-coupling reactions, such as Suzuki or Negishi couplings, can also be employed to introduce alkyl groups at positions functionalized with a halogen. researchgate.net These transformations allow for the synthesis of the target compound from a wider range of quinoline precursors.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of quinoline derivatives has been significantly enhanced by the adoption of advanced techniques that offer improvements in reaction times, yields, and environmental impact. These methods move beyond classical approaches, employing modern technology and catalytic systems to construct the quinoline core.

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating. frontiersin.org This technology can dramatically reduce reaction times, often from hours to mere minutes, while improving product yields. nih.govmdpi.com In the context of quinoline synthesis, microwave assistance has been applied to various classical name reactions. For instance, a one-pot, three-component domino reaction using a catalyst under solvent-free microwave conditions provides an eco-friendly route to functionalized quinolines. nih.gov

The benefits of microwave-assisted synthesis are evident when comparing it to traditional methods. For example, a reaction that might take 30 hours under conventional heating can be completed in 1.5 hours with microwave irradiation, with an increase in yield from 55% to 78%. frontiersin.org This acceleration is attributed to the direct and efficient heating of the reaction mixture by microwaves.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method
Quinazolinone Synthesis 30 hours, 55% yield 1.5 hours, 78% yield frontiersin.org
Condensation Reaction 12 hours, 85% yield 3 minutes, 94% yield mdpi.com

| Hybrid Compound Synthesis | 8-10 hours, 80-88% yield | 3-5 minutes, 89-98% yield nih.gov |

Metal-Catalyzed Coupling Reactions in Quinoline Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed reactions have become indispensable in the synthesis of complex organic molecules, including quinolines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A notable example is the aza-Wacker oxidative cyclization, where a palladium(II) catalyst facilitates the construction of 2-methylquinolines under mild conditions using air as the oxidant. organic-chemistry.org The choice of catalyst and ligands, such as 1,10-phenanthroline, is crucial for optimizing the reaction yield. organic-chemistry.org

Another powerful strategy involves palladium-catalyzed cascade reactions. This approach allows for the de novo assembly of the quinoline core from acyclic precursors like 1,3-butadiynamides. nih.gov Such cascade reactions can create multiple new bonds in a single operation, leading to complex, functionalized quinolines. nih.gov Furthermore, palladium catalysis is instrumental in late-stage modifications of molecules, demonstrating its versatility in synthesizing a wide range of heteroaromatic compounds. nih.gov

Eco-Friendly and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of quinolines, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net This paradigm shift has led to the development of protocols that utilize greener solvents like ethanol (B145695) and water, or even solvent-free conditions. researchgate.netnih.gov

The use of novel and reusable catalysts is a cornerstone of green quinoline synthesis. Nanocatalysts, for instance, offer high efficiency and can be easily recovered and reused, reducing waste and cost. nih.gov Other green catalysts that have proven effective include p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix researchgate.netarene (CX4SO3H). researchgate.net Formic acid has also been highlighted as a versatile and environmentally friendly catalyst for quinoline synthesis, promoting milder reaction conditions and improved selectivity. ijpsjournal.com These approaches not in alignment with the goals of sustainable chemistry but also open up new avenues for creating diverse quinoline derivatives. ijpsjournal.comiau.ir

Synthesis of Key Precursors and Intermediates

Preparation of Brominated Anilines and Related Building Blocks

Brominated anilines are crucial starting materials for nitrogen-containing heterocycles. thieme-connect.com The regioselective bromination of anilines is therefore of significant interest. One highly practical method involves a copper-catalyzed oxidative bromination. thieme-connect.comthieme-connect.com This process uses readily available reagents like sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a copper sulfate (CuSO4·5H2O) catalyst. thieme-connect.com This method is noted for its mild conditions and operational simplicity. thieme-connect.com

The reaction mechanism is believed to involve the formation of a bromonium ion (Br+), which then undergoes electrophilic substitution on the aniline ring. thieme-connect.com The position of bromination is directed by the activating amino group, often leading to substitution at the para position. liskonchem.com

Table 2: Reagents for the Bromination of Anilines

Reagent/Catalyst Function
Aniline Derivative Substrate
NaBr Bromine Source
Na2S2O8 Oxidant

| CuSO4·5H2O | Catalyst thieme-connect.com |

To control reactivity and selectivity, the amino group of aniline can be protected. N-TBS (tert-butyldimethylsilyl) protection is an efficient method that utilizes mild conditions and eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF). chemicalbook.com

Derivatization of Hydroxyquinoline and Haloquinoline Intermediates

Once the quinoline core is formed, further functionalization can be achieved through the derivatization of intermediates such as hydroxyquinolines and haloquinolines. Haloquinolines, for example, are versatile precursors for introducing various substituents.

2-Chloroquinolines can undergo nucleophilic aromatic substitution (SNAr) reactions with sodium alkoxides to produce 2-alkoxyquinolines. nih.gov This transformation typically requires heating in an alcohol solvent. nih.gov Similarly, other halogenated quinoline derivatives can be modified using palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to install new carbon-carbon bonds. researchgate.net These derivatization reactions are essential for creating a library of substituted quinolines for various applications.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution (NAS) at the Bromine Atom

The bromine atom at the C-6 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNA) reactions. This class of reactions is a powerful tool for introducing a wide range of functional groups onto the aromatic core. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the quinoline ring system itself, which can stabilize the intermediate Meisenheimer complex formed during the substitution process.

The displacement of the bromine atom by various nitrogen-based nucleophiles is a key strategy for the synthesis of aminoquinoline derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules. General studies on brominated quinolines demonstrate that they can undergo amination reactions. For example, 4-amino-6-bromo-2-methylquinoline (B1282689) is a known compound, showcasing that amination at the C-6 position is achievable within this structural framework. synquestlabs.com Although direct experimental data for the amination of 6-Bromo-3-ethyl-2-methylquinoline is limited, the general reactivity of bromoquinolines suggests that it would readily react with a variety of primary and secondary amines to furnish the corresponding 6-amino-3-ethyl-2-methylquinoline derivatives.

Table 1: Potential Amination Reactions of this compound

NucleophilePotential Product
Ammonia6-Amino-3-ethyl-2-methylquinoline
Piperidine6-(Piperidin-1-yl)-3-ethyl-2-methylquinoline
Morpholine4-(3-Ethyl-2-methylquinolin-6-yl)morpholine

Note: This table represents potential reactions based on the known reactivity of similar bromoquinoline systems.

Oxidation and Reduction Pathways of this compound

The alkyl substituents and the heterocyclic core of this compound offer opportunities for various oxidation and reduction reactions, leading to a diverse range of derivatives.

The methyl and ethyl groups at the C-2 and C-3 positions, respectively, are potential sites for oxidation. The oxidation of alkyl side chains on aromatic rings can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and the oxidizing agent used. While specific studies on the controlled oxidation of the alkyl groups of this compound are not extensively documented, related quinoline carboxylic acids and aldehydes have been synthesized, suggesting the viability of such transformations. For instance, 8-bromo-6-methylquinoline-3-carboxylic acid is a known compound. sigmaaldrich.com The selective oxidation of either the methyl or ethyl group would likely depend on the specific reagents and reaction conditions employed, potentially allowing for the regioselective introduction of carbonyl functionalities.

The quinoline ring system can be partially or fully reduced to yield dihydro- or tetrahydroquinoline derivatives. These reduced heterocycles are important structural motifs in many natural products and synthetic compounds with diverse biological activities. The reduction of the quinoline ring is a common transformation. The specific conditions for the hydrogenation of this compound would determine the extent of reduction. Catalytic hydrogenation using transition metal catalysts like palladium or platinum is a standard method for such reductions. The resulting 6-bromo-3-ethyl-2-methyl-1,2,3,4-tetrahydroquinoline would retain the bromine atom for further functionalization while possessing a more flexible, saturated heterocyclic core.

Cycloaddition Reactions and Fused Heterocycle Formation

The quinoline ring system can participate in cycloaddition reactions to form more complex, fused heterocyclic structures. A thesis has described the synthesis of various 6-bromoquinoline-fused heterocyclic compounds starting from ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate. globethesis.com This precursor, being structurally similar to this compound, suggests that the target compound could also serve as a valuable synthon for the construction of novel polycyclic systems. The reaction of the quinoline core or its derivatives with various dienophiles or dipolarophiles can lead to the formation of new rings fused to the quinoline scaffold. For example, pyrazolo[4,3-c]quinolin-4(5H)-ones have been synthesized from substituted quinolines, demonstrating the potential for fused heterocycle formation. researchgate.net

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the 6-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgnih.gov While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity can be inferred from studies on other bromoquinolines and related aryl bromides. rsc.orgresearchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound would involve its reaction with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The reaction is compatible with a wide range of functional groups and can be used to synthesize a variety of derivatives. nih.gov

General Reaction Scheme:

General Suzuki-Miyaura reaction scheme for this compound

In this reaction, 'R' can represent a variety of organic groups, such as aryl, heteroaryl, alkyl, or vinyl.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and can be optimized to achieve high yields and selectivity.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

ParameterExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Ligand PPh₃, PCy₃, SPhos, XPhosStabilizes the palladium catalyst and influences its reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Activates the organoboron reagent
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water mixturesSolubilizes reactants and influences reaction rate
Boron Reagent Arylboronic acids, Alkylboronic acids, Potassium trifluoroboratesSource of the new carbon-based substituent

Detailed research on related bromo-substituted heterocycles has demonstrated the utility of the Suzuki-Miyaura reaction in generating diverse molecular architectures. For instance, the coupling of bromoanilines with various boronic esters has been successfully achieved, showcasing the robustness of this methodology. nih.govrsc.org It is anticipated that this compound would undergo similar transformations to yield a library of 6-substituted-3-ethyl-2-methylquinolines.

Other Electrophilic and Nucleophilic Functionalization Reactions

Beyond C-C bond formation, the this compound scaffold is amenable to other functionalization strategies, including electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution:

While the quinoline ring is generally electron-deficient, the presence of the activating ethyl and methyl groups can facilitate electrophilic substitution on the carbocyclic ring. However, the bromine atom is a deactivating group, which can make further electrophilic substitution challenging. Nitration is a common electrophilic substitution reaction performed on bromoquinolines. Studies on 6-bromoquinoline (B19933) have shown that nitration can occur, and the position of nitration is influenced by the reaction conditions and the directing effects of the substituents. semanticscholar.orgresearchgate.net For this compound, nitration would likely occur on the benzene (B151609) ring, with the exact position influenced by the combined directing effects of the bromo, ethyl, and methyl groups.

Nucleophilic Aromatic Substitution (SNAr):

The bromine atom at the 6-position is not highly activated towards direct nucleophilic aromatic substitution (SNAr). However, its reactivity can be significantly enhanced by the introduction of a strong electron-withdrawing group, such as a nitro group, on the quinoline ring. semanticscholar.orgresearchgate.net For example, if this compound were to be nitrated at a position ortho or para to the bromine, the resulting nitro-substituted compound would be much more susceptible to nucleophilic attack. This strategy has been successfully employed for the synthesis of various quinoline derivatives by reacting nitrated bromoquinolines with nucleophiles like amines, alkoxides, and thiolates. semanticscholar.orgresearchgate.net

N-Oxidation:

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties of the quinoline system, potentially influencing the reactivity of the bromo-substituent and facilitating other functionalization reactions. semanticscholar.orgresearchgate.net The N-oxidation of 6-bromoquinoline has been reported, suggesting that this compound would likely undergo a similar reaction. semanticscholar.org

Table 2: Potential Functionalization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product
Nitration HNO₃/H₂SO₄Nitro-6-bromo-3-ethyl-2-methylquinoline
Nucleophilic Substitution (activated) Nucleophile (e.g., R-NH₂, R-OH, R-SH) on a nitrated substrate6-Amino/Alkoxy/Thio-3-ethyl-2-methylquinoline derivative
N-Oxidation m-CPBA or H₂O₂/AcOHThis compound-N-oxide

The derivatization of this compound through these and other reactions opens up avenues for the synthesis of a wide range of novel compounds with potentially interesting chemical and biological properties.

An article on the spectroscopic and crystallographic characterization of the chemical compound “this compound” cannot be generated at this time. Extensive searches for primary scientific literature containing the necessary experimental data for this specific compound have not yielded any results.

The required information, including Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D), High-Resolution Mass Spectrometry (HRMS) data, and Single-Crystal X-ray Diffraction (XRD) analysis, appears to be unavailable in the public domain and scientific databases.

While data exists for structurally related compounds, such as various bromo- and methyl-substituted quinolines, the strict requirement to focus solely on "this compound" prevents the use of this information as it would not be scientifically accurate for the specified subject. The synthesis of a scientifically sound and accurate article as per the requested outline is contingent on the availability of this specific data.

Spectroscopic and Crystallographic Characterization

Single-Crystal X-ray Diffraction (XRD) Analysis

Refinement and Validation of Crystallographic Data

The precise three-dimensional arrangement of atoms within a crystalline solid is determined through single-crystal X-ray diffraction. The initial model of the crystal structure obtained from diffraction data undergoes a process of refinement to improve its accuracy and agreement with the experimental observations. This refinement is crucial for obtaining reliable information about bond lengths, bond angles, and other geometric parameters of the molecule.

The quality of the refined crystal structure is assessed by several indicators. The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. The goodness-of-fit (GOF) is another important parameter, which should be close to 1 for a good refinement. Furthermore, the residual electron density map is inspected to ensure that no significant unassigned electron density peaks remain, which could indicate missing or misplaced atoms.

Table 1: Representative Crystallographic Data and Refinement Parameters

Parameter Value
Empirical Formula C₂₀H₁₆BrNO₂
Formula Weight 382.24
Crystal System Orthorhombic
Space Group P2₁/c
a (Å) 14.0819 (7)
b (Å) 9.7470 (5)
c (Å) 24.0399 (12)
V (ų) 3299.6 (3)
Z 8
R[F² > 2σ(F²)] 0.046
wR(F²) 0.134
Goodness-of-fit (S) 1.04
Δρ_max (e Å⁻³) 0.78

Note: The data presented in this table is for a related quinoline (B57606) derivative and serves as an illustrative example of typical crystallographic parameters. researchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint for each compound.

For 6-Bromo-3-ethyl-2-methylquinoline, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various structural components. The aromatic quinoline core will show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the ethyl and methyl groups will be indicated by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The C-Br bond will have a characteristic stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 750 and 500 cm⁻¹. docbrown.info

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (ethyl, methyl) Stretching 2975 - 2850
C=N (in quinoline ring) Stretching ~1620 - 1580
C=C (aromatic) Stretching ~1600 - 1450
C-H (aliphatic) Bending ~1465 - 1370

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The quinoline ring system in this compound contains a conjugated π-system, which gives rise to characteristic UV-Vis absorption bands. Typically, quinoline and its derivatives exhibit two or three main absorption bands in the UV region, corresponding to π → π* transitions. These are often labeled as the β-band (around 220-230 nm), the p-band (or α-band, around 270-280 nm), and the α-band (or β-band, a lower intensity band above 300 nm).

The substituents on the quinoline ring—the bromo, ethyl, and methyl groups—can influence the position and intensity of these absorption bands. The bromine atom, being a halogen, can cause a bathochromic (red) shift of the absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect. The alkyl groups (ethyl and methyl) generally have a smaller, slightly bathochromic effect.

Table 3: Expected Ultraviolet-Visible Absorption Bands for this compound

Transition Expected Wavelength Range (nm)
π → π* (β-band) ~225 - 240
π → π* (p-band) ~275 - 290

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By solving the Schrödinger equation within the DFT framework, researchers can predict a wide array of chemical descriptors that govern the behavior of compounds like 6-Bromo-3-ethyl-2-methylquinoline.

DFT calculations are instrumental in elucidating the electronic landscape of quinoline (B57606) derivatives. These studies typically involve geometry optimization of the molecule to find its most stable three-dimensional arrangement, followed by the calculation of various quantum chemical descriptors. For a range of quinoline derivatives, DFT has been used to determine properties such as electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. rsc.orgnih.govrsc.org These descriptors provide a quantitative measure of the molecule's reactivity and stability.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govuantwerpen.be A smaller gap generally implies higher reactivity. For instance, in studies of related quinoline derivatives, the distribution of HOMO and LUMO has been shown to be delocalized over the quinoline ring system, which is crucial for their chemical interactions. uantwerpen.bearabjchem.org

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of these compounds, offering insights into their optical properties. rsc.orgnih.govrsc.org Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, helps in understanding intramolecular interactions, such as charge transfer and hyperconjugative interactions, which are vital for the stability of the molecular structure. nih.gov

Table 1: Quantum Chemical Descriptors Calculated for Quinoline Derivatives using DFT

DescriptorSignificanceTypical Calculation Level
HOMO EnergyElectron-donating abilityB3LYP/6-31+G(d,p)
LUMO EnergyElectron-accepting abilityB3LYP/6-31+G(d,p)
HOMO-LUMO GapChemical reactivity and stabilityB3LYP/6-31+G(d,p)
Chemical Potential (µ)Tendency to escape from a phaseB3LYP/6-31G'(d,p)
Chemical Hardness (η)Resistance to change in electron configurationB3LYP/6-31G'(d,p)
Electrophilicity Index (ω)Propensity to accept electronsB3LYP/6-31G'(d,p)

Note: The data in this table is illustrative of the types of descriptors calculated for quinoline derivatives in various studies and does not represent specific values for this compound. rsc.orgnih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. fiveable.melibretexts.org For a molecule like this compound, which has rotatable bonds in its ethyl substituent, multiple conformations are possible. DFT calculations are used to determine the potential energy surface of the molecule, identifying the most stable conformers (energy minima) and the energy barriers for interconversion between them.

The stability of different conformers is influenced by factors such as steric hindrance between substituent groups and electronic interactions. libretexts.org For example, the orientation of the ethyl group relative to the quinoline ring will have specific low-energy conformations. In related 6-bromo-quinazoline derivatives, DFT analysis at the B3LYP/6–31 + G(d, p) level was used to determine that certain compounds were thermodynamically more stable than others, which has implications for their biological activity. nih.gov These computational studies can also predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure. nih.govresearchgate.net

Molecular Docking Studies of this compound and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is crucial for understanding how potential drug molecules like this compound and its analogs might interact with biological targets.

Molecular docking simulations have been extensively used to study the binding of quinoline and quinazoline (B50416) derivatives to various biological macromolecules. A primary target for many anticancer quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR) kinase domain. nih.govmdpi.com Docking studies of 6-bromo-quinazoline derivatives into the ATP-binding site of EGFR have revealed key interactions, such as hydrogen bonds with critical amino acid residues like Met793 and Thr766, which are essential for inhibitory activity. nih.govmdpi.com

Beyond EGFR, docking studies have explored the interactions of quinoline derivatives with other targets:

HIV Reverse Transcriptase: Quinoline derivatives have been docked into the active site of HIV reverse transcriptase, showing hydrophobic interactions with amino acid residues like TYR 188 and PHE 227. nih.gov

Bacterial Proteins: In the search for new antibiotics, quinoline derivatives were docked against proteins from Bacillus subtilis, such as DNA gyrase, to predict their antibacterial mechanism. nih.gov

Anticancer Peptides: The binding of 2H-thiopyrano[2,3-b]quinoline derivatives to the anticancer peptide CB1a has been investigated, identifying interactions with residues like ILE-8, LYS-7, and TRP-12. nih.gov

These studies provide a detailed, atom-level view of how the ligand fits into the binding pocket of the target, highlighting the specific hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the complex.

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative value typically indicates a stronger, more favorable interaction. This allows for the ranking of different compounds and the prioritization of those most likely to be potent inhibitors.

For example, docking studies on various quinoline and quinazoline derivatives have yielded a range of predicted binding affinities against different targets.

Table 2: Predicted Binding Affinities of Quinoline/Quinazoline Derivatives against Various Biological Targets

Derivative ClassBiological TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
6-Bromo-quinazoline derivativesEGFR-5.3 to -6.7Met793, Lys721 nih.gov
2H-Thiopyrano[2,3-b]quinolinesAnticancer Peptide CB1a-5.3 to -6.1PHE-15, TRP-12, LYS-16 nih.gov
Quinoline-pyrimidine hybridsHIV Reverse Transcriptase-9.96 to -10.67TYR 188, PHE 227 nih.gov
Quinoline derivativesB. subtilis Protein (1FSE)-3.51 to -6.34Not specified nih.gov
Quinoline-based ligandsSerine/Threonine Kinase 10 (STK10)-5.1 to -7.9Val A294, Arg A139 mdpi.com

These predictions of binding affinity and recognition patterns are invaluable for the rational design of new derivatives with improved potency and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

For quinoline and quinazoline derivatives, numerous QSAR studies have been conducted, particularly for their anticancer activity. These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

In a typical 3D-QSAR study, a set of molecules with known biological activities (the training set) are aligned, and their steric and electrostatic fields are calculated. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that correlates these fields with the observed activity. mdpi.com The predictive power of the model is then validated using an external set of compounds (the test set).

Successful QSAR models for quinoline/quinazoline EGFR inhibitors have been developed, showing good statistical correlation and predictive ability. nih.govnih.govjbclinpharm.org For example, a k-Nearest Neighbor (kNN-MFA) study on quinazoline EGFR inhibitors yielded a model with a high cross-validated correlation coefficient (q²) of 0.846 and a predictive r² for the external test set of 0.8029. jbclinpharm.org Another 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents produced a CoMFA model with a high internal correlation (RTrain² = 0.931) and external predictive power (RTest² = 0.875). mdpi.com

The output of these models can be visualized as contour maps, which highlight regions in space where certain properties (e.g., bulky groups, positive or negative electrostatic potential) would increase or decrease biological activity. mdpi.comnih.gov This provides a clear guide for medicinal chemists to design new derivatives, such as analogs of this compound, with potentially enhanced therapeutic effects.

Correlation of Structural Features with Biological Potency

The biological potency of a molecule is intrinsically linked to its structural and electronic features. For this compound, the interplay between the quinoline core, the bromo substituent, and the alkyl groups at positions 2 and 3 is critical in defining its potential interactions with biological targets.

The Quinoline Scaffold : The quinoline ring system is a well-known "privileged scaffold" in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, and anti-inflammatory properties. Its aromatic nature allows for various types of interactions with biological macromolecules, such as pi-pi stacking and hydrophobic interactions.

The 6-Bromo Substituent : The presence of a bromine atom at the 6-position is anticipated to significantly influence the molecule's biological profile. Halogen atoms, particularly bromine, can enhance biological activity through several mechanisms. The bromo group is an electron-withdrawing group, which can modulate the electron density of the quinoline ring system, thereby affecting its reactivity and binding affinity. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a biological target, which can contribute to the stability of a ligand-receptor complex. Quantitative structure-activity relationship (QSAR) studies on other heterocyclic compounds have demonstrated that the presence of a bromo substituent can lead to a considerable increase in biological activity. uni.lu

Identification of Key Physicochemical Descriptors

Physicochemical descriptors are essential for predicting the pharmacokinetic and pharmacodynamic properties of a compound. For this compound, these parameters can be estimated using computational models. The following table presents key predicted physicochemical descriptors for the molecule.

DescriptorPredicted ValueSignificance
Molecular Formula C₁₂H₁₂BrNDefines the elemental composition.
Molecular Weight 250.13 g/mol Influences diffusion and transport across membranes.
LogP (octanol-water partition coefficient) ~4.2Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) 12.89 ŲPredicts passive molecular transport through membranes and is related to bioavailability. A low TPSA suggests good cell permeability.
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptors 1 (the quinoline nitrogen)The molecule can accept a hydrogen bond.
Rotatable Bonds 2Relates to the conformational flexibility of the molecule.

To display the interactive data table, please view this article in a compatible browser.

These descriptors suggest that this compound is a lipophilic molecule with low polar surface area, characteristics often associated with good oral bioavailability.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their complexes. An MD simulation of this compound, either in a solvent or in complex with a putative biological target, would provide significant insights into its dynamic properties and stability.

A typical MD simulation protocol would involve placing the molecule in a simulation box, often filled with water molecules to mimic a physiological environment. The interactions between all atoms are calculated using a force field, and the equations of motion are integrated over time to generate a trajectory of the molecule's movements.

Analysis of the MD trajectory for this compound would allow for:

Conformational Analysis : Identification of the most stable conformations of the molecule and the energy barriers between them. The flexibility of the ethyl group and its preferred orientation relative to the quinoline ring would be of particular interest.

Stability of Protein-Ligand Complexes : If a biological target is identified, MD simulations can be used to assess the stability of the binding mode predicted by molecular docking. Key interactions, such as hydrogen bonds or the aforementioned halogen bonds, can be monitored throughout the simulation to determine their persistence.

Solvent Interactions : The simulations would reveal how the molecule interacts with surrounding water molecules, providing a microscopic view of its solvation shell.

Studies on other quinoline derivatives have successfully used MD simulations to validate docking poses and understand the dynamic nature of the ligand-protein interactions, which is crucial for the rational design of more potent analogs. nih.gov

Solvation Models and Analysis of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Solvation models are computational methods used to account for the effects of the solvent on the solute's structure, stability, and properties. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant. sigmaaldrich.com

For this compound, the application of solvation models would be important for:

Predicting Solvation Free Energy : This value indicates how favorably the molecule interacts with a particular solvent. Comparing the solvation free energies in different solvents (e.g., water and octanol) allows for the theoretical prediction of the partition coefficient (LogP).

Investigating Conformational Preferences : The relative energies of different conformers of the molecule can change depending on the polarity of the solvent. Solvation models can predict which conformation is more stable in a given environment.

Understanding Electronic Properties : The solvent can influence the electronic properties of the molecule, such as its dipole moment and the energies of its molecular orbitals. Quantum chemical calculations incorporating a solvation model can provide a more accurate picture of these properties in a condensed phase.

Research on other quinoline derivatives has shown that solvent polarity can have a significant effect on their photophysical properties, such as absorption and fluorescence spectra, which is a direct consequence of the solvent's influence on the molecule's electronic structure. sigmaaldrich.com A similar influence would be expected for this compound.

Biological Activity and Structure Activity Relationship Sar Studies in Vitro and Mechanistic

General Biological Relevance of Quinoline (B57606) Derivatives in Lead Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. nih.gov Its unique structure is a feature in numerous natural and synthetic compounds with a broad spectrum of pharmacological effects. researchgate.net Quinoline derivatives have been successfully developed into drugs for a wide range of conditions, including infectious diseases and cancer. nih.gov

In the realm of drug discovery, the quinoline nucleus is considered a "privileged scaffold" due to its ability to bind to various biological targets with high affinity. This versatility has led to extensive exploration of synthetic routes to create diverse libraries of quinoline-based compounds for screening. researchgate.net The development of novel therapeutic agents based on this nucleus highlights the immense potential of quinoline and its derivatives in medicinal chemistry. researchgate.net The scaffold's amenability to structural modification allows for the fine-tuning of biological activity, making it a key component in the search for new pesticides and pharmaceuticals. nih.gov

Antimicrobial Activity Investigations (In Vitro Studies)

A comprehensive search of scientific databases and literature did not yield specific studies evaluating the antimicrobial activity of 6-Bromo-3-ethyl-2-methylquinoline. While research has been conducted on the antimicrobial properties of structurally related compounds, such as 6-bromo-quinazolin-4-one derivatives, nih.govnih.gov specific data for the target compound is not available in the reviewed literature.

Evaluation against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

There are no specific research findings on the in vitro activity of this compound against key Gram-positive or Gram-negative bacteria. Studies on related 6-bromo-quinazolin-4-one derivatives have shown activity against Staphylococcus aureus, but this cannot be extrapolated to the specific quinoline compound . nih.govnih.gov

Assessment of Antifungal Efficacy (e.g., Candida albicans)

No dedicated studies on the antifungal efficacy of this compound against Candida albicans or other fungal pathogens were identified. Research into related 6-bromo-quinazolinones has demonstrated activity against C. albicans, nih.govnih.gov and other quinoline analogs have been tested against various plant pathogenic fungi, bohrium.com but specific data for this compound is absent.

Exploration of Mechanisms of Antimicrobial Action (e.g., DNA gyrase and Topoisomerase IV Inhibition)

The mechanism of action for this compound has not been elucidated, as no specific antimicrobial studies are available. In the broader class of quinolone antibacterials, a primary mechanism of action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. However, without experimental data, it is not possible to confirm if this compound targets this or any other pathway.

Antitumor Activity Research (In Vitro and Molecular Mechanism Focus)

There is no specific published research detailing the in vitro antitumor activity of this compound. The cytotoxic potential of the broader quinoline and quinazoline (B50416) chemical classes is well-documented, with many derivatives showing promise as anticancer agents. researchgate.net

Cytotoxic Efficacy in Cancer Cell Lines (e.g., HepG2, HCT116, Ovarian Cancer Cell Lines)

No data from in vitro studies evaluating the cytotoxic effects of this compound on cancer cell lines such as HepG2, HCT116, or ovarian cancer cell lines are available in the current scientific literature. While various brominated pyrano[3,2-c]quinolinones have been tested against cell lines including HePG-2 and HCT-116, researchgate.net and 6-bromo quinazoline derivatives have been evaluated against other cancer cell lines, these findings are specific to their respective molecular structures and cannot be attributed to this compound.

Inhibition of Specific Kinase Targets (e.g., Epidermal Growth Factor Receptor (EGFR) Kinase)

While direct studies on this compound's effect on Epidermal Growth Factor Receptor (EGFR) kinase are not extensively documented, research into structurally analogous compounds provides valuable insights. Quinoline and its derivatives are recognized as a crucial class of N-heterocyclic compounds in drug design. Specifically, quinazoline-based drugs such as Gefitinib and Erlotinib are approved anticancer agents that function through EGFR inhibition.

Induction of Apoptosis Pathways (e.g., Caspase-Dependent Apoptosis)

The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. Studies on substituted quinoline derivatives have shown their potential to trigger this process. For instance, 6-Bromo-5-nitroquinoline (B1267105), a compound structurally related to this compound, has demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Its ability to induce apoptosis suggests that the 6-bromo-quinoline core is a viable scaffold for developing agents that can initiate cancer cell death. nih.gov

The apoptotic activity of 6-Bromo-5-nitroquinoline highlights its potential as a template for new anticancer drugs. nih.gov The table below summarizes the cytotoxic activity of this related compound against several cancer cell lines, underscoring the potency of the bromo-quinoline structure.

Cell LineCompoundIC50 (µg/mL)
HT29 (Human Adenocarcinoma)6-Bromo-5-nitroquinoline1.81
C6 (Rat Glioblastoma)6-Bromo-5-nitroquinoline3.65
HeLa (Human Cervical Cancer)6-Bromo-5-nitroquinoline3.82
Data sourced from a study on the biological evaluation of quinoline derivatives.

This interactive table provides data on a structurally similar compound to illustrate the potential activity of the 6-bromo-quinoline scaffold.

Enzyme Inhibition Studies (Non-Human Specific)

The biological activity of halogen-containing compounds extends to non-human species. Research on various halogenated quinone imines, which are structurally related to quinolines, has demonstrated notable insecticidal properties. biointerfaceresearch.com For example, certain N,N'-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides have been shown to cause mortality rates of 89–97% in insects. biointerfaceresearch.com These findings suggest that the halogenated quinoline structure may have applications in targeting enzymes specific to non-human organisms, such as pests in agriculture. The presence of multiple halogen atoms, such as chlorine, has been observed to correlate with high insecticidal activity against pests like rice weevils and spider mites. biointerfaceresearch.com

Receptor Modulation and Antagonism (e.g., Metabotropic Glutamate Receptor Type 1 (mGluR1))

Currently, there is a lack of specific research data directly linking this compound to the modulation of or antagonism at the Metabotropic Glutamate Receptor Type 1 (mGluR1). While the broader class of quinoline derivatives has been investigated for a wide range of biological activities at various receptors, the specific interaction of this compound with mGluR1 has not been characterized in the available literature. Further research would be necessary to determine if this particular molecular structure exhibits any activity at this receptor.

Comprehensive Structure-Activity Relationship (SAR) Analysis for this compound and its Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound, the interplay between its quinoline core, the halogen substituent, and the alkyl chains is critical for its potential therapeutic effects.

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence and position of a halogen atom on a drug-like molecule can significantly influence its biological profile. In the case of the bromo-quinoline scaffold, the bromine atom at the 6-position is a key feature. Studies on other halogenated heterocyclic compounds have shown that the nature of the halogen can impact potency. For example, in a series of halogen-substituted flavonoids, an increase in the atomic size of the halogen, moving from fluorine to iodine, resulted in enhanced inhibitory properties against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that steric factors, rather than just electronic effects, play a crucial role. nih.gov Similarly, research on other halogenated compounds has demonstrated a correlation between the increasing atomic mass of the substituent and improved biological activity. rsc.org The apoptotic effects observed with 6-bromo-5-nitroquinoline further underscore the importance of the bromine substituent in conferring cytotoxic potential to the quinoline core. nih.gov

Future Perspectives and Emerging Research Directions

Development of Innovative and Efficient Synthetic Pathways

The synthesis of polysubstituted quinolines is a central theme in organic chemistry. While classic methods like the Skraup and Doebner-von Miller syntheses exist, contemporary research is focused on developing more efficient, atom-economical, and environmentally benign pathways. rsc.org For a molecule like 6-Bromo-3-ethyl-2-methylquinoline, future synthetic strategies will likely move beyond traditional multi-step sequences that may suffer from low yields and harsh conditions. nih.gov

Modern Synthetic Approaches:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, represent a highly efficient strategy. rsc.orgrsc.orgnih.gov An MCR approach to this compound could involve the condensation of 4-bromoaniline (B143363), an appropriate aldehyde, and an alkyne, potentially catalyzed by a Lewis acid like Yb(OTf)₃ or a metal catalyst like FeCl₃. scielo.brrsc.org These methods are prized for their high atom economy and ability to rapidly generate structural diversity. rsc.orgnih.gov

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has become a powerful tool for building quinoline (B57606) scaffolds. nih.govmdpi.com A forward-thinking synthesis could involve the direct coupling of a substituted aniline (B41778) with an alkyne, where a C-H bond on the aniline is directly functionalized to form the quinoline ring. scilit.com Cobalt-catalyzed systems, for instance, have been used to react anilines with alkynes, using DMSO as a C1 building block, to afford quinolines with high regioselectivity. scilit.com

Oxidative Annulation: Recent advances have focused on oxidative annulation techniques, which leverage catalysts, oxidants, and solvents to enhance reaction efficiency. mdpi.com These methods, including photo-induced cyclizations and transition-metal-free protocols, offer greener alternatives to traditional synthesis. mdpi.com

The table below compares potential modern synthetic routes for substituted quinolines applicable to this compound.

Synthetic Strategy Key Features Potential Advantages for Synthesis
Multicomponent Reactions (MCRs) Three or more reactants in one pot. rsc.orgHigh efficiency, atom economy, rapid access to diverse analogues. rsc.orgrsc.org
C-H Activation/Functionalization Direct functionalization of C-H bonds. nih.govStep- and atom-economy, access to novel substitution patterns. nih.gov
Oxidative Annulation Use of oxidants to drive cyclization. mdpi.comEnvironmentally compatible, high efficiency, broad substrate tolerance. mdpi.com
Electrophilic Cyclization Cyclization of alkynes with electrophiles. nih.govMild reaction conditions, good yields for halogenated quinolines. nih.gov

Exploration of Novel Chemical Transformations and Derivatization

The true potential of this compound lies in its capacity for derivatization. The bromine atom at the C6 position is a synthetic linchpin, providing a handle for a multitude of cross-coupling and functionalization reactions. This allows for the systematic modification of the molecule to fine-tune its properties.

Key Derivatization Strategies:

Cross-Coupling Reactions: The C-Br bond is ideal for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide array of aryl, vinyl, alkynyl, and amino groups at the C6 position, creating extensive libraries of novel compounds.

C-H Functionalization of the Quinoline Core: Beyond the C6 position, direct C-H functionalization offers pathways to modify other positions on the quinoline ring. nih.govacs.org For instance, C2-H and C8-H functionalization can be achieved using specific catalytic systems, often involving a quinoline N-oxide intermediate to direct the reaction to a specific site. acs.orgorganic-chemistry.orgrsc.org This allows for the introduction of functional groups that would be difficult to install using classical methods.

Modifications of the Nitrogen Atom: The quinoline nitrogen can be alkylated or oxidized to form quinoline N-oxides. nih.gov These N-oxides are not just intermediates for C-H functionalization; they can also exhibit unique biological activities and serve as precursors for further transformations, such as the synthesis of quinoline-2-thiones. organic-chemistry.orgrsc.org

These transformations enable the conversion of this compound into a diverse range of new chemical entities with potentially unique electronic, photophysical, or biological properties. nih.gov

Rational Design of Quinoline Analogues with Enhanced Specificity

The quinoline scaffold is a frequent feature in clinically used drugs, and rational design strategies are crucial for developing new, more effective therapeutic agents. manchester.ac.ukbenthamscience.comnih.gov For this compound, a rational design approach would involve systematically modifying its structure to optimize its interaction with a specific biological target, such as a protein receptor or enzyme.

Structure-activity relationship (SAR) studies are central to this process. nih.govacs.org SAR investigations on other quinoline series have revealed key structural requirements for activity. For example, in some series, a substituent at the C3-position is critical for biological potency, while the nature of substituents at other positions can dramatically influence selectivity and pharmacokinetic properties. acs.orgnih.gov

Principles for Rational Design:

Structure-Activity Relationship (SAR): By creating a library of analogues where the bromo, ethyl, and methyl groups are systematically replaced or modified, researchers can identify which structural features are essential for a desired biological effect. For instance, replacing the C6-bromo substituent with different electron-withdrawing or electron-donating groups can modulate the electronic character of the ring and its binding interactions. researchgate.net

Blocking Metabolism: Introducing groups that block sites of metabolic oxidation can improve a drug's half-life and bioavailability. manchester.ac.ukresearchgate.net For example, strategic placement of a fluorine atom or a sterically bulky group like a t-butyl group can prevent metabolic breakdown. benthamscience.com

Isosteric Replacement: Replacing functional groups with others that have similar size and electronic properties (isosteres) can help to probe the specific interactions between the molecule and its target.

Through such rational design, this compound can serve as a starting point for developing analogues with enhanced potency, improved selectivity for their intended target, and better drug-like properties. mdpi.com

Advanced Computational Methodologies for Predictive Modeling

In modern drug discovery and materials science, computational chemistry plays a vital role in accelerating research and reducing costs. jove.com Advanced computational methods can be applied to this compound to predict its properties and guide the design of new derivatives.

Computational Tools and Applications:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. jove.comrsc.orgresearchgate.net This can provide insights into its chemical potential, hardness, and electrophilicity, helping to predict its behavior in chemical reactions. rsc.orgrsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.govresearchgate.netnih.gov By docking this compound and its virtual analogues into the active site of a target protein, researchers can estimate binding affinity and identify key interactions, such as hydrogen bonds and π-stacking. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's interaction with its target over time. nih.govmdpi.com These simulations can assess the stability of the ligand-protein complex, analyze conformational changes, and calculate binding free energies, offering a more realistic assessment of the binding event than static docking. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, correlate the three-dimensional structural features of a series of molecules with their biological activity. nih.gov A QSAR model built on analogues of this compound could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The integration of these computational methods allows for a more informed and efficient exploration of the chemical space around this compound.

Potential for Applications in Non-Biological Material Science and Chemical Catalysis

While the biological potential of quinolines is vast, their unique electronic and structural properties also make them attractive for non-biological applications in material science and catalysis. nih.gov

Potential Non-Biological Applications:

Organic Light-Emitting Diodes (OLEDs): The quinoline ring is a known component in materials used for OLEDs. researchgate.netresearchgate.netdergipark.org.truconn.edu The extended π-system of the quinoline core can be tuned by substituents to achieve desired emission colors and improve electron transport properties. scielo.bracs.org Derivatives of this compound, particularly those created through cross-coupling reactions at the C6 position, could be synthesized and evaluated as new fluorescent materials for blue or UV-emitting OLEDs. researchgate.netresearchgate.netdergipark.org.tr

Fluorescent Probes and Dyes: The inherent fluorescence of many quinoline derivatives can be exploited to create chemical sensors or labels. nih.govresearchgate.net The fluorescence properties can often be tuned by altering the substituents on the quinoline ring, making it possible to design probes that respond to specific analytes or environmental conditions. nih.gov

Ligands for Catalysis: The nitrogen atom in the quinoline ring can coordinate with metal centers, making quinoline derivatives useful as ligands in organometallic catalysis. nih.govresearchgate.netresearchgate.net Pincer-type ligands incorporating a quinoline scaffold have been used to create robust and efficient ruthenium, osmium, and nickel catalysts for reactions like transfer hydrogenation and C-H bond alkylation. nih.govncl.res.in this compound could be elaborated into a chiral or pincer ligand, with the potential to create novel catalysts for asymmetric synthesis or other challenging chemical transformations.

The future of this compound is rich with possibilities. As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, this versatile molecule is poised to become a valuable building block for the next generation of functional molecules, from targeted therapeutics to advanced materials.

Q & A

Basic Research Question

  • Medicinal Chemistry: Serves as a scaffold for kinase inhibitors and antimicrobial agents due to its planar aromatic structure .
  • Materials Science: Used in OLEDs and sensors; bromine enhances electron-withdrawing properties for charge transport .

notes its utility in targeting enzymes like topoisomerases, with trifluoromethyl analogs showing enhanced bioactivity .

What challenges arise in achieving regioselective bromination of poly-substituted quinolines, and how can they be addressed?

Advanced Research Question
Challenges include:

  • Competing Reaction Pathways: Bromine may attack multiple positions (C5, C7) due to similar electronic environments .
  • Steric Hindrance: Bulky substituents (e.g., ethyl at C3) block access to desired sites .

Solutions:

  • Directing Groups: Install temporary groups (e.g., -NO₂) to steer bromination to C6, followed by removal .
  • Microwave-Assisted Synthesis: Enhances selectivity by accelerating reaction kinetics .

compares substitution effects, showing that methyl/ethyl groups at C2/C3 reduce C5/C7 bromination .

How do researchers analyze and validate conflicting biological activity data for quinoline derivatives?

Advanced Research Question

  • Dose-Response Studies: Establish IC₅₀ values across multiple assays to confirm potency trends .
  • Molecular Docking: Predict binding modes to receptors (e.g., EGFR kinase) using software like AutoDock .
  • Meta-Analysis: Compare data across studies to identify outliers or assay-specific artifacts .

highlights 2-Bromo-6-methoxyquinoline’s activity against malaria parasites, suggesting similar frameworks for target validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.